Acide Ambuïque

Vue d'ensemble

Description

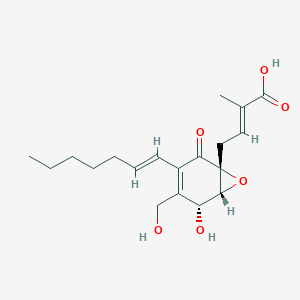

Ambuic acid is a natural product isolated from the endophytic fungus Pestalotiopsis neglecta. It is known for its antimicrobial properties, particularly against Gram-positive bacteria. Ambuic acid has garnered significant interest due to its potential as an antivirulence agent, targeting quorum sensing signal biosynthesis in bacterial pathogens .

Applications De Recherche Scientifique

Ambuic acid has a wide range of scientific research applications:

Chemistry: Ambuic acid is used as a lead compound in the development of new antimicrobial agents.

Medicine: Ambuic acid has shown promise in reducing abscess formation in animal models of methicillin-resistant Staphylococcus aureus (MRSA) infections.

Mécanisme D'action

Target of Action

Ambuic acid primarily targets the quorum sensing signal biosynthesis , a process conserved in Gram-positive bacterial pathogens . It inhibits the production of autoinducing peptides (AIPs), which are key components of the quorum sensing system .

Mode of Action

Ambuic acid interacts with its targets by inhibiting the biosynthesis of various cyclic peptide quormones . This interaction results in the suppression of AIP production, thereby disrupting the quorum sensing system .

Biochemical Pathways

The inhibition of quorum sensing signal biosynthesis by ambuic acid affects the downstream pathways related to bacterial communication and virulence . This disruption can lead to a decrease in the production of virulence factors and a reduction in bacterial pathogenicity .

Result of Action

The action of ambuic acid leads to significant molecular and cellular effects. It suppresses the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner . Furthermore, it inhibits the release of the proinflammatory cytokine interleukin-6 (IL-6) .

Action Environment

The efficacy and stability of ambuic acid can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce inflammation in macrophages, which ambuic acid can inhibit . .

Analyse Biochimique

Biochemical Properties

Ambuic acid plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Ambuic acid interacts with enzymes such as lipopolysaccharide-induced nitric oxide synthase and reactive oxygen species-producing enzymes in macrophages . These interactions result in the inhibition of nitric oxide release and reduction of reactive oxygen species production, highlighting its anti-inflammatory potential .

Cellular Effects

Ambuic acid exerts significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxicity against human carcinoma cells, including A549, HeLa, HepG2, and MCF-7 cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ambuic acid has been shown to inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Molecular Mechanism

The molecular mechanism of ambuic acid involves its binding interactions with biomolecules and enzyme inhibition. Ambuic acid binds to bacterial enzymes, inhibiting their activity and thereby exerting its antibacterial effects . Additionally, ambuic acid modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to its anti-inflammatory and cytotoxic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ambuic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ambuic acid remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to ambuic acid may lead to degradation, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that ambuic acid can maintain its biological activity, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of ambuic acid vary with different dosages in animal models. At lower doses, ambuic acid exhibits beneficial effects, such as antibacterial and anti-inflammatory properties . At higher doses, ambuic acid may exhibit toxic or adverse effects, including cytotoxicity and potential damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . These findings highlight the importance of optimizing dosage levels to maximize the therapeutic potential of ambuic acid while minimizing adverse effects.

Metabolic Pathways

Ambuic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which can affect its stability and biological activity . Ambuic acid’s interactions with metabolic enzymes can modulate metabolic flux and alter metabolite levels, contributing to its diverse biological effects . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

Ambuic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Ambuic acid’s transport mechanisms ensure its delivery to target sites, where it can exert its biological effects. Additionally, the compound’s distribution within tissues can impact its therapeutic potential and potential side effects .

Subcellular Localization

The subcellular localization of ambuic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that ambuic acid reaches its intended sites of action, where it can interact with biomolecules and exert its biological effects. Understanding the subcellular localization of ambuic acid is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Ambuic acid is typically isolated from the solid culture of Pestalotiopsis neglecta. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . While there are no widely established synthetic routes for ambuic acid, its natural production through fungal fermentation remains the primary method of obtaining this compound .

Analyse Des Réactions Chimiques

Ambuic acid undergoes various chemical reactions, including:

Oxidation: Ambuic acid can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in ambuic acid, potentially altering its bioactivity.

Substitution: Substitution reactions can introduce new functional groups into the ambuic acid molecule, leading to the formation of novel derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically ambuic acid derivatives with modified functional groups .

Comparaison Avec Des Composés Similaires

Ambuic acid is unique due to its specific inhibition of quorum sensing signal biosynthesis in Gram-positive bacteria. Similar compounds include:

Pestallic acids: These are ambuic acid analogues isolated from Pestalotiopsis species.

Pestalotiopsins: Another group of compounds derived from Pestalotiopsis species, known for their antimicrobial and cytotoxic activities.

Ambuic acid stands out due to its broad-spectrum efficacy against multiple Gram-positive bacterial pathogens and its potential as an antivirulence therapeutic .

Propriétés

IUPAC Name |

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSQZJMGPSRCEM-HDKVZZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318126 | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340774-69-8 | |

| Record name | Ambuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ambuic acid has been identified as a quorum sensing inhibitor in Gram-positive bacteria. [, ] It specifically targets the biosynthesis of cyclic peptide quormones, such as the gelatinase biosynthesis-activating pheromone (GBAP) in Enterococcus faecalis. [, ] By inhibiting GBAP production, ambuic acid disrupts bacterial cell-to-cell communication, leading to a reduction in virulence factor expression, including gelatinase and serine protease. [, ] In Staphylococcus aureus, ambuic acid inhibits AIP production, impacting the quorum sensing regulon and reducing abscess formation. []

A: Ambuic acid is a highly functionalized cyclohexenone. [, , ] Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. [, ] For detailed spectroscopic data, including 1H and 13C NMR, please refer to the cited research articles, particularly those describing its isolation and structural elucidation. [, , , ]

ANone: While ambuic acid's activity has been observed in various biological assays, specific studies focusing on its material compatibility, stability, and performance under different conditions (e.g., pH, temperature, solvents) are limited in the provided research. Further investigations are needed to fully understand its behavior in different environments.

A: The provided research primarily focuses on the biological activity of ambuic acid, particularly its antimicrobial and anti-inflammatory properties. [, , ] There is no mention of its use as a catalyst or its involvement in specific chemical reactions.

A: Yes. Computational studies using density functional theory (DFT) have been crucial in confirming the absolute configuration of ambuic acid derivatives through comparisons of experimental and calculated electronic circular dichroism (ECD) spectra. [] Additionally, molecular docking simulations have been utilized to investigate the binding interactions of ambuic acid and its derivatives with target proteins like MurA, GBAP, and gelatinase. [, ]

A: Research indicates that modifications to the ambuic acid scaffold can significantly impact its biological activity. For example, introducing hydroxyl groups at specific positions has been shown to enhance antibacterial activity. [, ] The dimerization of ambuic acid, as seen in torreyanic acid, also influences its biological properties. [, ]

ANone: The research provided does not delve deeply into the specific stability profile of ambuic acid under various storage conditions or its formulation into different drug delivery systems. Further investigations are needed to assess its long-term stability and explore optimal formulations for enhancing its therapeutic potential.

ANone: The provided research articles primarily focus on the discovery, characterization, and biological evaluation of ambuic acid. As such, they do not contain information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines pertaining to this compound. It is essential to consult relevant regulatory bodies and guidelines for handling and utilizing ambuic acid in research or commercial applications.

ANone: The provided research primarily focuses on the initial discovery and characterization of ambuic acid and its derivatives. It does not provide in-depth information on these specific aspects. Further research is needed to explore these areas and fully understand the therapeutic potential and limitations of ambuic acid.

A: * Discovery and Isolation: Ambuic acid was first isolated from the fungus Pestalotiopsis spp. and Monochaetia sp. and its antifungal activity was reported. []* Total Synthesis: Successful total synthesis of (+)-ambuic acid has been achieved, enabling further studies on its biological activity and potential applications. [, , ] * Mechanism of Action: Ambuic acid was identified as a quorum sensing inhibitor in Gram-positive bacteria, particularly targeting the biosynthesis of signaling molecules like GBAP. [, ]* Structural Characterization: Advanced analytical techniques, including solid-state NMR and synchrotron X-ray powder diffraction, have been employed to elucidate the crystal structure and stereochemistry of ambuic acid. [, ]* Derivative Exploration: Numerous ambuic acid derivatives have been isolated from various fungal sources or synthesized, expanding the chemical diversity and potential applications of this compound class. [, , , , , , ]

ANone: Yes, ambuic acid research demonstrates cross-disciplinary synergies:

- Natural Product Chemistry & Microbiology: The discovery of ambuic acid stems from the exploration of fungal biodiversity, highlighting the interconnectivity between natural product chemistry and microbiology. [, , ]

- Chemical Synthesis & Medicinal Chemistry: Total synthesis efforts enable the production of sufficient quantities of ambuic acid and its derivatives for further biological evaluation and structure-activity relationship studies. [, , ]

- Structural Biology & Drug Design: Understanding the interactions between ambuic acid and its bacterial targets through techniques like molecular docking can guide the development of more potent and selective quorum sensing inhibitors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

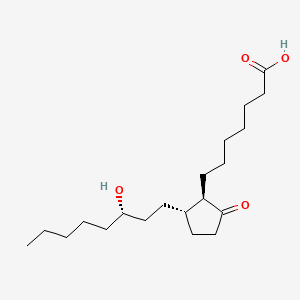

![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)

![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)